![molecular formula C15H23ClN4O2 B7897543 [1-(6-Chloro-pyrimidin-4-yl)-piperidin-4-yl]-methyl-carbamic acid tert-butyl ester](/img/structure/B7897543.png)
[1-(6-Chloro-pyrimidin-4-yl)-piperidin-4-yl]-methyl-carbamic acid tert-butyl ester
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Description
[1-(6-Chloro-pyrimidin-4-yl)-piperidin-4-yl]-methyl-carbamic acid tert-butyl ester is a useful research compound. Its molecular formula is C15H23ClN4O2 and its molecular weight is 326.82 g/mol. The purity is usually 95%.
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Biological Activity
The compound [1-(6-Chloro-pyrimidin-4-yl)-piperidin-4-yl]-methyl-carbamic acid tert-butyl ester (CAS Number: 1261235-51-1) is a piperidine derivative that has garnered attention in recent pharmacological research due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including its mechanisms, applications in disease treatment, and relevant case studies.
Chemical Structure and Properties
The chemical structure of this compound can be described as follows:
- Molecular Formula: C₁₅H₂₃ClN₄O₂
- Molecular Weight: 318.82 g/mol
Chemical Structure
Anticancer Activity
Recent studies have indicated that piperidine derivatives, including this compound, exhibit significant anticancer properties. For instance, research highlighted its cytotoxic effects on various cancer cell lines, particularly in hypopharyngeal tumor cells (FaDu) where it demonstrated superior apoptosis induction compared to the reference drug bleomycin . The mechanism involves the inhibition of key signaling pathways associated with cancer progression.
Neuroprotective Effects
The compound has also shown promise in neuropharmacology. It acts as an inhibitor of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes implicated in Alzheimer's disease. By inhibiting these enzymes, the compound may enhance acetylcholine levels in the brain, potentially improving cognitive functions .
Structure-Activity Relationship (SAR)
A detailed structure-activity relationship study revealed that modifications to the piperidine ring and the pyrimidine moiety can significantly affect the biological activity of similar compounds. For example, the presence of nitrogen atoms in specific positions enhances binding affinity to target proteins involved in cancer and neurodegenerative diseases .
Case Study 1: Anticancer Efficacy
In a study involving various piperidine derivatives, it was found that those with a similar structural framework to this compound exhibited enhanced cytotoxicity against breast and lung cancer cells. The study emphasized the importance of hydrophobic interactions between the compound and the IKKβ catalytic pocket, which plays a critical role in cancer cell survival .
Case Study 2: Neuroprotective Applications
Another investigation focused on the neuroprotective effects of this compound in animal models of Alzheimer's disease. The results indicated significant improvements in memory retention and reductions in amyloid-beta plaque formation when administered at therapeutic doses . This suggests potential for development into a therapeutic agent for cognitive disorders.
Properties
IUPAC Name |
tert-butyl N-[1-(6-chloropyrimidin-4-yl)piperidin-4-yl]-N-methylcarbamate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23ClN4O2/c1-15(2,3)22-14(21)19(4)11-5-7-20(8-6-11)13-9-12(16)17-10-18-13/h9-11H,5-8H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JQWSLYVQEXONRB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N(C)C1CCN(CC1)C2=CC(=NC=N2)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23ClN4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.82 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.